Spiroglumide - 137795-35-8

Spiroglumide

Catalog Number: EVT-433221
CAS Number: 137795-35-8
Molecular Formula: C21H26Cl2N2O4
Molecular Weight: 441.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of spiroglumide involves several steps, typically beginning with the formation of the spirocyclic core. One method includes the reaction of amino acids or their derivatives with various reagents to construct the desired spiro structure. For instance, a series of spiroglumide derivatives were synthesized through a multi-step process that included:

  1. Formation of Intermediate Compounds: Starting materials such as diethyl oxalate and activated carbonyl compounds are reacted in the presence of catalysts.
  2. Cyclization Reactions: The intermediates undergo cyclization to form the spirocyclic structure. This often requires specific conditions such as temperature control and the use of solvents.
  3. Purification: The final products are purified using techniques like thin-layer chromatography (TLC) and recrystallization to ensure high purity levels.

The synthesis process may also involve biocatalytic methods that utilize enzymes to facilitate specific reactions, enhancing selectivity and yield .

Molecular Structure Analysis

Molecular Structure
The molecular structure of spiroglumide consists of a complex arrangement featuring a spirocyclic framework. The compound can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. Key structural features include:

  • Spirocyclic Core: A bicyclic structure where two rings share a single atom.
  • Functional Groups: Presence of amide groups which play a critical role in binding affinity to the CCK-B receptor.

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the molecular structure and purity of synthesized spiroglumide .

Chemical Reactions Analysis

Chemical Reactions Involving Spiroglumide
Spiroglumide participates in various chemical reactions primarily related to its interactions with biological targets. Notably, it acts as an antagonist at the CCK-B receptor, inhibiting the binding of cholecystokinin, a peptide hormone involved in digestion. Relevant reactions include:

  • Binding Interactions: Spiroglumide forms non-covalent interactions with the CCK-B receptor, blocking its activation.
  • Metabolic Transformations: In vivo studies suggest that spiroglumide can undergo metabolic transformations that affect its pharmacokinetics and efficacy.

These interactions can be quantitatively analyzed using radiolabeled cholecystokinin in competitive binding assays .

Mechanism of Action

Mechanism of Action
The mechanism by which spiroglumide exerts its effects involves competitive inhibition at the CCK-B receptor site. When cholecystokinin binds to this receptor, it triggers various physiological responses including gastric acid secretion and gallbladder contraction. Spiroglumide inhibits these actions by preventing cholecystokinin from binding effectively:

  1. Competitive Binding: Spiroglumide competes with cholecystokinin for binding sites on the CCK-B receptor.
  2. Downstream Effects: By blocking receptor activation, spiroglumide reduces gastric acid secretion and alters gastrointestinal motility.

Experimental data support this mechanism through receptor binding assays that demonstrate reduced activity in the presence of spiroglumide .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of spiroglumide include:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical properties include stability under physiological conditions and reactivity with nucleophiles due to functional groups present in its structure .

Applications

Scientific Applications
Spiroglumide has significant applications in pharmacology and medicinal chemistry:

  1. Gastrointestinal Disorders: Used as a research tool to study gastrin-related disorders and potential treatments for peptic ulcers.
  2. Drug Development: Serves as a lead compound for developing new drugs targeting CCK receptors, particularly for managing gastrointestinal motility disorders.
  3. Research Tool: Employed in studies investigating the role of cholecystokinin in various physiological processes.

The ongoing research into spiroglumide derivatives continues to expand its potential applications in therapeutic contexts .

Introduction to Proglumide: Pharmacological and Chemical Foundations

Historical Development of Spiroglumide as a Cholecystokinin Receptor Antagonist

The development of spiroglumide occurred in the early 1990s as part of a concerted effort to overcome the limitations of non-selective CCK receptor antagonists like proglumide and benzotript. Initial CCK antagonists exhibited low potency (IC₅₀ >10⁻⁴ M) and poor discrimination between receptor subtypes, significantly constraining their research and clinical utility [10]. Spiroglumide emerged alongside other optimized glutamic acid derivatives (e.g., lorglumide, CCK-A selective) and benzodiazepine-based antagonists (e.g., L-365,260, CCK-B selective), representing a distinct chemical class aimed at high CCK-B/gastrin receptor specificity [6].

Key milestones in its development include:

  • Identification of Selective Pharmacophores: Structural optimization focused on modifying the terminal diethylamine group of proglumide, incorporating a spiro[decahydroisoquinoline] moiety. This bulky, rigid substituent conferred enhanced affinity and selectivity for the CCK-B receptor by sterically hindering interaction with the CCK-A receptor’s binding pocket [6] [10].
  • In Vivo Validation: Early functional studies demonstrated spiroglumide’s ability to selectively inhibit pentagastrin-stimulated acid secretion in conscious rats (ID₅₀ = 20.1 mg/kg IV) without antagonizing CCK-8-induced delay in gastric emptying—a CCK-A-mediated effect. In contrast, the CCK-A antagonist dexloxiglumide showed the opposite selectivity profile (ID₅₀ for gastric emptying = 1.14 mg/kg) [6].
  • Receptor Binding Profiling: Radioligand displacement studies confirmed spiroglumide’s nanomolar affinity for CCK-B receptors (guinea pig cortex: IC₅₀ ~50 nM) with >100-fold selectivity over CCK-A receptors (guinea pig pancreas) [10]. This specificity enabled its use in characterizing CCK-B receptor distribution and function in central and peripheral tissues.

Table 1: Evolution of CCK Receptor Antagonists Leading to Spiroglumide

Compound (Class)Receptor SelectivityKey AdvancementEra
Proglumide (Glutamic acid)Non-selective (CCK-A/B)First synthetic antagonist; low potency1970s-1980s
Lorglumide (Glutamic acid)CCK-A selective100x potency increase over proglumideMid-1980s
L-365,260 (Benzodiazepine)CCK-B selectiveHigh CNS penetration; nanomolar affinityLate 1980s
SpiroglumideCCK-B selectiveGlutamate-based with spirodecane moietyEarly 1990s

Structural Characterization and Physicochemical Properties

Spiroglumide (chemical name: (±)-N-[2-(Spiro[decahydroisoquinoline]-3-yl)ethyl]-N-methyl-glutamic acid) features a stereochemically complex structure derived from systematic modifications of the proglumide scaffold. Its core consists of:

  • Glutamic Acid Backbone: Retains the N-acylated glutamic acid structure common to early CCK antagonists, which serves as a critical pharmacophore for receptor interaction. The free α-carboxyl group is essential for antagonistic activity [3] [10].
  • Spiro[decahydroisoquinoline] Moiety: This bulky, conformationally constrained substituent replaces the simple dipropylamine group of proglumide. The spiro configuration imposes significant three-dimensionality, enhancing complementarity with the CCK-B receptor’s hydrophobic binding domain while reducing affinity for CCK-A receptors [6].
  • Chirality: The molecule possesses at least one chiral center, typically synthesized and evaluated as a racemate. Enantiomeric purity impacts receptor affinity, though detailed stereospecific studies remain limited in public literature [10].

Table 2: Physicochemical Profile of Spiroglumide

PropertyValue/CharacteristicMethod/ReferenceSignificance
Molecular FormulaC₂₀H₃₄N₂O₄CalculatedMW = 366.5 g/mol
Solubility (Water)Low (logP ~3.2)EstimatedLimits parenteral use; requires formulation
pKa (Carboxyl Group)~3.8 (α-COOH), ~4.7 (γ-COOH)Potentiometric titrationImpacts ionization state at physiological pH
Crystalline FormHydrate or solvate forms likelyThermal analysisAffects stability and dissolution profile
Partition Coefficient (Log P)~3.0-3.5Calculated (cLogP)Moderate lipophilicity; influences CNS penetration

Physicochemical analyses indicate spiroglumide is a white to off-white crystalline solid with moderate aqueous solubility, typically requiring solubilizing agents for in vivo administration. Its dual carboxyl groups confer zwitterionic character at physiological pH, potentially influencing membrane permeability and blood-brain barrier penetration [9]. Stability studies suggest sensitivity to strong acids/bases and oxidative conditions, necessitating protective packaging for long-term storage.

Comparative Analysis of Spiroglumide Analogues in the CCK Receptor Antagonist Class

Spiroglumide belongs to a diverse chemical landscape of CCK receptor antagonists, each with distinct selectivity profiles driven by structural variations. Key analogues/comparators include:

  • Proglumide: The prototypical glutamic acid derivative features a simple N-benzoyl-N,N-dipropyl-glutamic acid structure. It exhibits weak, non-selective antagonism (CCK-B IC₅₀ ~150 μM; CCK-A IC₅₀ ~300 μM) due to minimal steric hindrance and flexibility of its dipropylamine group [3] [10].
  • Loxiglumide (CR1505): A proglumide analogue incorporating a chiral 4-chlorobenzoyl group and (3,4-dichlorobenzoyl)-modified glutamic acid. It shows ~1000-fold higher potency than proglumide and 50-100x selectivity for CCK-A receptors (IC₅₀ ~0.3 μM) over CCK-B, making it useful for studying pancreatic/biliary functions [6] [8].
  • Benzodiazepine Derivatives (e.g., L-365,260): Feature a non-peptidic scaffold with high CCK-B selectivity (IC₅₀ ~2 nM) and CNS bioavailability. Unlike spiroglumide’s glutamate-based structure, these rely on a 1,4-benzodiazepine core with aryl substituents enabling deep penetration into the brain [2] [6].

Table 3: Comparative Receptor Affinity and Functional Selectivity of Key CCK Antagonists

CompoundCCK-A IC₅₀ (nM)CCK-B IC₅₀ (nM)Selectivity Ratio (B/A)Primary Functional Use
Spiroglumide>10,00020–100>100–500Gastric acid secretion; anxiety models
Proglumide300,000150,000~0.5Non-selective research tool
Loxiglumide0.3–10500–1000~0.001–0.01Pancreatic/biliary inhibition
Devazepide (L-364,718)0.3–1.0>10,000>10,000CCK-A selective studies
L-365,260200–5001–30.005–0.01CNS-focused CCK-B antagonism

Functional Selectivity Insights:

  • Mechanism of CCK-B Selectivity: Spiroglumide’s spirodecane moiety likely occupies a distinct hydrophobic subpocket in the CCK-B receptor’s transmembrane domain, which is less conserved in CCK-A receptors. Molecular modeling suggests this interaction disrupts agonist-induced Gq protein activation without affecting receptor internalization [6] [10].
  • Advantages over Benzodiazepine Antagonists: Unlike L-365,260 (which shows species-dependent affinity variations), spiroglumide maintains consistent CCK-B selectivity across rodent and human receptors. Its polar carboxyl groups may also reduce off-target CNS effects compared to highly lipophilic benzodiazepines [6].
  • Limitations: Spiroglumide’s relatively lower potency versus L-365,260 (CCK-B IC₅₀ 20–100 nM vs. 1–3 nM) restricts its use in low-dose in vivo studies. Additionally, its zwitterionic nature limits brain bioavailability, making it less suitable for studying central CCK-B functions compared to peripherally mediated gastrin effects [6] [10].

Properties

CAS Number

137795-35-8

Product Name

Spiroglumide

IUPAC Name

(4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid

Molecular Formula

C21H26Cl2N2O4

Molecular Weight

441.3 g/mol

InChI

InChI=1S/C21H26Cl2N2O4/c22-15-11-14(12-16(23)13-15)19(28)24-17(3-4-18(26)27)20(29)25-9-7-21(8-10-25)5-1-2-6-21/h11-13,17H,1-10H2,(H,24,28)(H,26,27)/t17-/m1/s1

InChI Key

FJCZHMXAGBYXHJ-QGZVFWFLSA-N

SMILES

C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Synonyms

4-(3-chlorobenzamido)-5-(8-azaspiro(4.5)decan-8-yl)-5-oxopentanoic acid
CR 2194
CR-2194
spiroglumide

Canonical SMILES

C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Isomeric SMILES

C1CCC2(C1)CCN(CC2)C(=O)[C@@H](CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.